Home > Products > Screening Compounds P27321 > 4-(1H-pyrazol-1-yl)pyridin-2-amine
4-(1H-pyrazol-1-yl)pyridin-2-amine - 1314355-66-2

4-(1H-pyrazol-1-yl)pyridin-2-amine

Catalog Number: EVT-3118618
CAS Number: 1314355-66-2
Molecular Formula: C8H8N4
Molecular Weight: 160.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH)

  • Compound Description: This compound acts as a pincer ligand and was utilized in the synthesis of various copper complexes. These complexes demonstrated high catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. []

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L)

  • Compound Description: This compound was employed as a ligand to synthesize a copper(II) complex, [CuLCl2]. The complex exhibited a distorted square-pyramidal geometry and formed a 3-D structure through Cu···Cl contacts and NH···Cl hydrogen bonds. []
  • Relevance: This compound belongs to the same chemical class as 4-(1H-pyrazol-1-yl)pyridin-2-amine, both being pyrimidine-based compounds with a pyrazole and a pyridine substituent. The key structural difference lies in the position of the substituents on the pyrimidine ring and the presence of methyl groups on the pyrazole ring in compound L. []

N-(1H-Pyrazol-3-yl)pyridin-2-amine

  • Compound Description: This compound served as a scaffold for developing potent, selective, and brain-penetrant inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). []
  • Relevance: This compound shares a core structure with 4-(1H-pyrazol-1-yl)pyridin-2-amine, both comprising a pyrazole ring directly linked to an amino-substituted pyridine ring. The primary difference lies in the point of attachment of the pyrazole ring to the pyridine ring, with N-(1H-pyrazol-3-yl)pyridin-2-amine connected through the nitrogen atom of the pyrazole ring. []

4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L)

  • Compound Description: This compound acted as a ligand in the synthesis of a novel copper(II) complex. The resulting complex, [CuCl2L2]·1.5CH3OH·0.5H2O, showed promising biological activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and antiproliferation reagent against MCF7 cells. []

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: This compound is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase, showing broad-spectrum in vivo antitumor activity. It demonstrated improved ADME properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models. []

4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl) moiety

  • Compound Description: This moiety is a key structural element in a series of teraryl oxazolidinone compounds exhibiting antimicrobial activity. Notably, compound 10f within this series, bearing this moiety, showed a promising safety profile, high water solubility, improved survival protection in MRSA systemic infection mice models compared to linezolid, high oral bioavailability, and potentially less bone marrow suppression. []
  • Relevance: This moiety shares a significant structural similarity with 4-(1H-pyrazol-1-yl)pyridin-2-amine. Both feature a 1H-pyrazol-1-yl group attached to the 4-position of a phenyl ring, which is further connected to a pyridin-2-yl substituent. This shared core structure suggests potential similarities in their chemical properties and biological activities. []

3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f phosphate)

  • Compound Description: This compound is a promising antimicrobial agent with a good safety profile and high efficacy. It showed high water solubility, improved survival protection in MRSA systemic infection mice models compared to linezolid, high oral bioavailability, and potentially less bone marrow suppression. []
  • Relevance: This compound features the 4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl) moiety, which is also structurally related to 4-(1H-pyrazol-1-yl)pyridin-2-amine. []

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity. Several derivatives, particularly compound 8, exhibited notable DPPH radical scavenging activity. []

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

  • Compound Description: This compound is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It displayed favorable pharmacokinetics, high brain penetration in mice, and potent suppression of phencyclidine (PCP)-induced hyperlocomotion. []
  • Relevance: While structurally distinct, TAK-063 and 4-(1H-pyrazol-1-yl)pyridin-2-amine both belong to the broader category of pyrazole-containing heterocycles. TAK-063 features two pyrazole rings incorporated into a pyridazinone scaffold, along with additional substituents, highlighting the versatility of the pyrazole moiety in medicinal chemistry. []

4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: A series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives were synthesized and evaluated for their herbicidal activity. The study identified key structural features influencing herbicidal activity, including the presence of an alkynyloxy group at the 6-position of the pyrimidine ring. []
  • Relevance: These derivatives belong to the same chemical class as 4-(1H-pyrazol-1-yl)pyridin-2-amine, both featuring a pyrazole ring directly linked to a substituted pyrimidine ring. The primary difference lies in the nature and position of the substituents on the pyrimidine ring. This structural similarity suggests potential overlap in their biological targets and modes of action. []

2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4- phenyl)thiazole derivatives

  • Compound Description: A group of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were studied using DFT calculations to investigate their inhibition mechanism against human phosphodiesterases PDE3A and PDE3B. []
  • Relevance: While structurally distinct from 4-(1H-pyrazol-1-yl)pyridin-2-amine, these derivatives highlight the importance of the pyrazole moiety in medicinal chemistry, particularly in the context of enzyme inhibition. The study emphasizes the influence of electronic structure on inhibitory activity, providing valuable insights for designing novel inhibitors. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It demonstrated promising antifibrotic activity in preclinical models of renal, hepatic, and pulmonary fibrosis. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives

  • Compound Description: These compounds were designed as selective TYK2 inhibitors for treating inflammatory bowel disease. Compound 14l demonstrated acceptable TYK2 inhibition, selectivity over other JAK kinases, good functional potency in the JAK/STAT signaling pathway, and promising pharmacokinetic properties. []
  • Relevance: This series of compounds, including the lead compound 14l, showcases the use of a pyrazole moiety in medicinal chemistry, specifically in designing kinase inhibitors. While structurally distinct from 4-(1H-pyrazol-1-yl)pyridin-2-amine, the presence of a pyrazole ring highlights its significance as a building block for developing biologically active compounds. []
Overview

4-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that combines the structural features of pyrazole and pyridine, making it a subject of interest in medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation.

Source and Classification

This compound belongs to the class of aminopyridines and pyrazole derivatives. It has garnered attention due to its structural diversity and potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways.

Synthesis Analysis

The synthesis of 4-(1H-pyrazol-1-yl)pyridin-2-amine can be achieved through several methods, often involving the condensation of pyridine derivatives with pyrazole precursors.

  1. General Methodology: A common approach involves the reaction of 2-amino pyridine with suitable pyrazole derivatives under acidic or basic conditions.
  2. Specific Reactions:
    • A copper-catalyzed reaction can be employed to facilitate the formation of the pyrazole ring, followed by subsequent functionalization to introduce the pyridine moiety .
    • Another method involves a one-pot synthesis where hydrazine reacts with aldehydes and subsequently cyclizes to form the desired pyrazole structure before being further reacted with pyridine derivatives .

The technical details of these reactions often include temperature control, solvent choice (commonly acetonitrile or ethanol), and the use of catalysts such as palladium or copper salts to enhance yield.

Molecular Structure Analysis

The molecular structure of 4-(1H-pyrazol-1-yl)pyridin-2-amine can be depicted as follows:

  • Chemical Formula: C8_{8}H8_{8}N4_{4}
  • Molecular Weight: Approximately 164.18 g/mol
  • Structure: The compound features a pyridine ring substituted at the second position by an amino group and at the fourth position by a pyrazole ring.

Data Representation

The structural representation can be illustrated using chemical drawing software or through computational modeling techniques that visualize electron density and molecular geometry.

Chemical Reactions Analysis

4-(1H-pyrazol-1-yl)pyridin-2-amine can participate in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The amino group on the pyridine ring can undergo electrophilic substitution, allowing for further derivatization.
  2. Coupling Reactions: The compound can be utilized in coupling reactions to form more complex structures, often employed in drug discovery processes.
  3. Reactivity with Electrophiles: The nitrogen atoms in both the pyrazole and pyridine rings can act as nucleophiles, participating in addition reactions with electrophiles.

The technical details surrounding these reactions often include reaction conditions such as temperature, solvent systems, and reaction times that optimize yields.

Mechanism of Action

The mechanism of action for 4-(1H-pyrazol-1-yl)pyridin-2-amine primarily revolves around its role as a cyclin-dependent kinase inhibitor.

  1. Binding Affinity: The compound binds to the ATP-binding site of cyclin-dependent kinases, thereby inhibiting their activity.
  2. Cell Cycle Regulation: By inhibiting these kinases, it disrupts cell cycle progression, leading to potential antiproliferative effects against cancer cells.
  3. Data on Efficacy: Studies have shown that certain derivatives exhibit nanomolar inhibition constants (Ki_i), indicating strong binding affinity .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges around 158–160 °C depending on purity.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles; can form salts with acids.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation.

Applications

4-(1H-pyrazol-1-yl)pyridin-2-amine has several scientific uses:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents targeting cyclin-dependent kinases.
  2. Research Tool: Utilized in biochemical assays to study cell cycle regulation mechanisms.
  3. Potential Therapeutics: Investigated for broader applications in treating various diseases beyond cancer due to its modulatory effects on cellular pathways.
Introduction to Heterocyclic Systems Incorporating Pyrazole-Pyridine Hybrid Architectures

Historical Context of Bicyclic Heteroaromatic Systems in Medicinal Chemistry

The exploration of bicyclic heteroaromatic systems began in the late 19th century with the isolation of pyrazole-containing alkaloids like 1-pyrazolyl-alanine from watermelon seeds (1896). This discovery catalyzed synthetic efforts, leading to the first medicinal pyrazole derivative, antipyrine (phenazone), introduced in 1887 as an analgesic-antipyretic drug. The mid-20th century witnessed strategic advances with the development of phenylbutazone (1949) for inflammation and sulfinpyrazone (1959) for gout, both featuring diaryl-substituted pyrazole cores. These innovations demonstrated the potential of nitrogen-rich heterocycles to target diverse physiological pathways [9]. The 1980s–1990s marked a paradigm shift with the intentional design of pyridine-pyrazole hybrids, exploiting synergistic electronic and steric properties. This era produced celecoxib (a pyrazole-based COX-2 inhibitor) and crizotinib (a pyridine-pyrazole ALK inhibitor), validating the hybrid architecture for achieving target selectivity. The synthesis of 4-(1H-pyrazol-1-yl)pyridin-2-amine derivatives accelerated in the 2000s, facilitated by transition-metal-catalyzed coupling methodologies that enabled precise regiocontrol [4] [6].

Table 1: Key Milestones in Pyrazole-Pyridine Hybrid Development

YearDevelopmentSignificance
1887Antipyrine (phenazone) introducedFirst therapeutic pyrazole; validated analgesic/antipyretic applications
1959Isolation of 1-pyrazolyl-alanineConfirmed pyrazole as biologically relevant scaffold
1990sCelecoxib and crizotinib developmentDemonstrated target selectivity via hybrid design
2000sTransition-metal-catalyzed coupling strategiesEnabled regioselective synthesis of 4-(1H-pyrazol-1-yl)pyridin-2-amine variants
2010sPirtobrutinib (pyrazole-pyridine BTK inhibitor)Achieved covalent-reversible binding for overcoming resistance

Role of Pyrazole-Pyridine Hybrids in Modern Drug Discovery

Pyrazole-pyridine hybrids occupy a privileged niche in drug discovery due to their dual pharmacophoric character, enabling simultaneous engagement with complementary binding sites. The 4-(1H-pyrazol-1-yl)pyridin-2-amine scaffold exemplifies this versatility, serving as:

  • Kinase Inhibitor Backbone: The pyridine N1 and C2-NH₂ group form critical hydrogen bonds with kinase hinge regions. In CDK2 inhibitors, this scaffold achieves sub-micromolar activity (Ki = 5 nM) by anchoring to Val81 and Ala144 residues while the pyrazole moiety occupies hydrophobic pockets. Hybrids like N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine demonstrate potent antiproliferative effects (GI₅₀ = 0.127–0.560 μM across 13 cancer lines) via Rb phosphorylation blockade and S/G2-M phase arrest [1].
  • GPCR-Targeted Therapeutics: For adenosine A2A receptors, derivatives like 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines exhibit picomolar binding (Kᵢ = 0.22 nM) and functional antagonism (IC₅₀ = 2.1 nM in cAMP assays). The pyridine-pyrazole axis enhances blood-brain barrier penetration for CNS applications like Parkinson’s disease [2].
  • Antimicrobial Agents: Conjugates such as pyridine-pyrazole-thiazolidin-4-ones disrupt bacterial membranes and enzyme function. Specific derivatives show bactericidal effects against L. monocytogenes (MIC = 134.6 mg/L) and E. coli (MIC = 134.9 mg/L) through New Delhi metallo-β-lactamase (NDM-1) inhibition, confirmed via molecular docking [8].

Table 2: Therapeutic Applications of 4-(1H-Pyrazol-1-yl)pyridin-2-amine Hybrids

Therapeutic AreaTargetCompound ExampleKey Activity
OncologyCDK2/4/6N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineGI₅₀ = 0.13–0.56 μM; Rb phosphorylation inhibitor
NeuropharmacologyAdenosine A2A receptor2-(Pyrazol-1-yl)-6-heterocyclic pyrimidin-4-aminesKᵢ = 0.22 nM; cAMP IC₅₀ = 2.1 nM
Infectious DiseasesNDM-15-(Pyrazol-4-yl)pyridin-2-amine-thiazolidinone hybridsMIC = 134.6–168.7 mg/L; bactericidal
Inflammationp38 MAPK/JNK3-Aminopyrazole-pyridine conjugatesJNK3 IC₅₀ = 758 nM; p38α IC₅₀ = 3.26 μM

Strategic Importance of 4-(1H-Pyrazol-1-yl)pyridin-2-amine as a Privileged Scaffold

This scaffold’s dominance in medicinal chemistry stems from three key attributes:

Hydrogen Bonding Capacity

: The pyridine N1 acts as a hydrogen bond acceptor, while the C2-amino group serves as a donor/acceptor pair. This allows simultaneous interaction with polar residues in binding pockets. In kinase inhibitors, these groups form bidentate hydrogen bonds with backbone atoms of the hinge region (e.g., Glu81 and Leu83 in CDK2), conferring sub-micromolar affinity. Pyrazole N2 further stabilizes complexes via hydrophobic contacts or water-mediated bonds [3] [7].

Properties

CAS Number

1314355-66-2

Product Name

4-(1H-pyrazol-1-yl)pyridin-2-amine

IUPAC Name

4-pyrazol-1-ylpyridin-2-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18

InChI

InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10)

InChI Key

ZTKJAUMUNNGHDM-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CC(=NC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.